molecular formula C21H17N3O6S B2993110 (Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-95-7

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2993110
CAS No.: 865199-95-7
M. Wt: 439.44
InChI Key: HVTUCUYVSPXUPZ-DQRAZIAOSA-N
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Description

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability and biological interactions. This compound is synthesized via multi-step reactions, typically involving condensation of substituted benzothiazoles with activated esters under reflux conditions, as seen in analogous syntheses of benzothiazole derivatives . Its structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-29-12-7-8-15-16(9-12)31-21(23(15)11-18(26)30-2)22-17(25)10-24-19(27)13-5-3-4-6-14(13)20(24)28/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUCUYVSPXUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₄H₁₃N₃O₅S
Molecular Weight 275.26 g/mol
CAS Number 565471-90-1
IUPAC Name This compound

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Dioxoisoindoline Core : The initial step involves the synthesis of the 1,3-dioxoisoindoline structure through a condensation reaction.
  • Acetylation : The dioxoisoindoline is then acetylated to introduce the acetyl group.
  • Formation of the Thiazole Ring : A thiazole ring is constructed through cyclization reactions involving appropriate thioketones and aldehydes.
  • Final Coupling Reaction : The final step involves coupling the thiazole derivative with methyl acetate to yield the target compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the dioxoisoindoline moiety have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory properties of related compounds. For example, compounds derived from benzothiazoles have demonstrated significant inhibition of pro-inflammatory cytokines and mediators in carrageenan-induced paw edema tests . The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Antibacterial Activity

Compounds structurally related to this compound have also been tested for antibacterial properties. Some derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus, indicating potential as antibacterial agents .

Study on Cytotoxicity

A study focused on a series of compounds similar to this compound tested their cytotoxicity against twelve human cancer cell lines. The results showed that certain derivatives had comparable potency to established chemotherapeutics like cisplatin .

Anti-inflammatory Evaluation

In a detailed evaluation, a derivative was identified as having an anti-inflammatory activity index of 53.41%, demonstrating its efficacy in reducing inflammation markers in animal models .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Core Structure Substituents Key Functional Groups Notable Properties
Target Compound Benzothiazole 6-methoxy, (Z)-imine, 1,3-dioxoisoindolin-2-yl acetyl Ester, imine, dioxoisoindolinyl High polarity, electron-withdrawing groups enhance stability
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate () Thiazole 2-amino, (Z)-methoxycarbonylmethoxyimino Amino, ester, imine Hydrogen bonding via amino group; antimicrobial potential
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate () Benzothiazole 6-sulfamoyl, (Z)-imine, phenylacetyl Sulfonamide, ester, imine Enhanced solubility due to sulfamoyl; potential enzyme inhibition
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Benzothiazole Indole, cyano Cyano, ester π-π stacking from indole; fluorescence applications

Analysis :

  • Electron-withdrawing vs. Electron-donating Groups: The target compound’s 1,3-dioxoisoindolin-2-yl acetyl group increases electrophilicity compared to the amino group in ’s compound, which facilitates hydrogen bonding . This difference may influence reactivity in nucleophilic environments.
  • Solubility and Bioavailability : The sulfamoyl group in ’s compound improves water solubility, whereas the target compound’s methoxy and dioxoisoindolinyl groups may reduce solubility but enhance membrane permeability .

Analysis :

  • The target compound’s synthesis likely follows a pathway similar to and , leveraging reflux conditions in polar aprotic solvents to facilitate imine formation and esterification.
  • highlights the importance of pH control during alkolysis, a factor less critical in the target compound’s synthesis but relevant for avoiding side reactions .

Spectroscopic and Crystallographic Data

Table 3: Analytical Comparisons

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Crystallography
Target Compound N-H (dioxoisoindolinyl): ~8.5–9.0; OCH₃: ~3.8–4.0 C=O (ester): ~165–170; C=N: ~155–160 C=O stretch: ~1700; C=N: ~1620 Likely planar benzothiazole core with intermolecular H-bonding (inferred)
Compound NH₂: 6.90–7.20; OCH₃: 3.75 C=O: 169.5; C=N: 158.2 C=O: 1730; C=N: 1605 Crystal structure shows N–H···O/N and π-π interactions
Compound SO₂NH₂: ~7.5–8.0; OCH₃: ~3.8 C=O: ~168; SO₂: ~125–130 SO₂: 1150, 1350 Not reported

Analysis :

  • The target compound’s NMR and IR spectra would resemble those of and but with distinct shifts due to the dioxoisoindolinyl group.
  • Crystallographic data for the target compound (if available) would likely show hydrogen bonding patterns similar to , stabilizing the Z-configuration .

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